molecular formula C16H12ClNO2 B567441 Ethyl 4-(3-chloro-4-cyanophenyl)benzoate CAS No. 1355248-20-2

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

Cat. No. B567441
M. Wt: 285.727
InChI Key: KZGJDGVIUOZFLY-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is a chemical compound with the CAS Number: 1355248-20-2 . It has a molecular weight of 285.73 and its IUPAC name is ethyl 3’-chloro-4’-cyano [1,1’-biphenyl]-4-carboxylate .


Synthesis Analysis

The compound was synthesized in two steps starting from esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . The structure was confirmed by spectroscopic data and elemental analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate was determined from single crystal X-ray diffraction data . The InChI code for the compound is 1S/C16H12ClNO2/c1-2-20-16 (19)12-5-3-11 (4-6-12)13-7-8-14 (10-18)15 (17)9-13/h3-9H,2H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate include a molecular weight of 285.73 .

Scientific Research Applications

Synthesis Technologies

The compound has been involved in the optimization of synthesis technologies. For example, using ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate as a starting material, a high yield synthesis method was developed, indicating the potential for industrial production applications (Fang Qiao-yun, 2012).

Regioselectivities in Deprotonation

Studies on regioselective deprotonation of similar compounds have shown the formation of lithio derivatives, which are crucial for synthesizing compounds with potential bioactive properties, such as anticandidal activity (A. Rebstock et al., 2004).

Antiplatelet Activity

Derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, related structurally to Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, have been synthesized and evaluated for their selective anti-PAR4 (protease-activated receptor 4) activity, contributing to the development of novel antiplatelet drug candidates (Hua-Sin Chen et al., 2008).

Cosmetic Preservatives

In the field of cosmetics, a method for the simultaneous determination of 21 preservatives, including ethyl benzoate variants, has been developed using ultra performance liquid chromatography (UPLC), indicating its role in ensuring product safety and stability (T. Wu et al., 2008).

Molecular Interactions

The study of molecular interactions, such as N⋯π and O⋯π interactions in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, highlights the compound's role in the design of new materials with specific structural and functional properties (Zhenfeng Zhang et al., 2011).

Liquid Crystalline Behavior

The synthesis and characterization of new monomers, including ethyl 4-[4-(allyloxy)phenyl]benzoates, for the production of side chain liquid crystalline polysiloxanes demonstrate the compound's utility in the development of materials with high smectogen properties, which are valuable for applications in displays and sensors (F. Bracon et al., 2000).

properties

IUPAC Name

ethyl 4-(3-chloro-4-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-2-20-16(19)12-5-3-11(4-6-12)13-7-8-14(10-18)15(17)9-13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGJDGVIUOZFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742818
Record name Ethyl 3'-chloro-4'-cyano[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

CAS RN

1355248-20-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-chloro-4′-cyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3'-chloro-4'-cyano[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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